Yayoisaponin A

Description

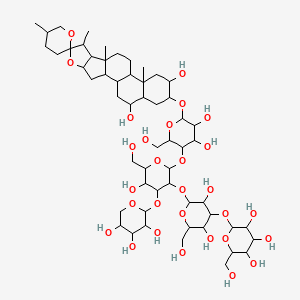

Yayoisaponin A is a spirostanol saponin first isolated from the bulbs of an elephant garlic mutant (Allium ampeloprasum L.) and later identified in Allium porrum (garden leek) flowers . Structurally, it belongs to a class of steroid glycosides characterized by a hydrophobic aglycone (spirostan-2α,3β,6β-triol) and a hydrophilic oligosaccharide chain. Its molecular formula is C₅₆H₉₂O₂₉, with a molecular weight of 1228 g/mol, and it exhibits an optical rotation of [α]D −45.1° (c 0.15 in CHCl₃-CH₃OH 1:1) . This compound has drawn attention for its cytotoxic and immunomodulatory activities, particularly its suppression of nitric oxide (NO) production in murine peritoneal macrophages .

This article provides a detailed comparison of this compound with structurally related spirostanol saponins, focusing on their chemical features, physicochemical properties, and bioactivities.

Properties

Molecular Formula |

C56H92O29 |

|---|---|

Molecular Weight |

1229.3 g/mol |

IUPAC Name |

2-[2-[2-[6-(15,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H92O29/c1-19-5-8-56(75-17-19)20(2)34-29(85-56)10-23-21-9-25(61)24-11-28(26(62)12-55(24,4)22(21)6-7-54(23,34)3)76-50-43(72)40(69)45(33(16-60)80-50)81-53-48(47(38(67)32(15-59)79-53)83-49-41(70)35(64)27(63)18-74-49)84-52-44(73)46(37(66)31(14-58)78-52)82-51-42(71)39(68)36(65)30(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3 |

InChI Key |

QBIKOFFLVHAXAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)C)OC1 |

Synonyms |

yayoisaponin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

Yayoisaponin A consists of a spirostanol aglycone (agigenin, 4) linked to a pentasaccharide chain: β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside . Key features include:

- Hydroxyl groups at C-2α, C-3β, and C-6β on the aglycone.

- A five-sugar chain with glucose, xylose, and galactose units, distinguishing it from simpler analogs like aginoside (1) .

Table 1: Structural and Physicochemical Comparison of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight | [α]D (°) | Key Structural Features |

|---|---|---|---|---|

| This compound (3) | C₅₆H₉₂O₂₉ | 1228 | −45.1 | Aglycone: 2α,3β,6β-triol; 5-sugar chain with β-D-glucose, β-D-xylose, β-D-galactose |

| Aginoside (1) | C₅₀H₈₂O₂₄ | 1066 | −53.1 | Aglycone: 2α,3β,6β-triol; 4-sugar chain (lacks terminal glucose unit) |

| 6-Deoxy-aginoside (2) | C₅₀H₈₂O₂₃ | 1050 | −53.9 | Aglycone: 2α,3β-diol (C-6 deoxygenated); 4-sugar chain |

| Digitonin (5) | C₅₆H₉₂O₂₉ | 1228 | −48.0 (reported) | Aglycone: 15-hydroxyl instead of C-6; galactose replaces glucose in sugar sequence |

Notes:

Structural Differences

(i) Aglycone Modifications

- Hydroxylation: this compound, aginoside (1), and agigenin (4) share a 2α,3β,6β-triol aglycone. In contrast, 6-deoxy-aginoside (2) lacks the C-6 hydroxyl .

- Spirostanol vs. Furostanol: All compounds in this comparison are spirostanol-type saponins, ensuring consistent A-B ring trans-annelation (5αH configuration) .

(ii) Glycosidic Chain Variations

Bioactivity Profiles

(i) Cytotoxicity and NO Production Inhibition

In murine peritoneal macrophages, this compound and related saponins demonstrated dose-dependent cytotoxicity and suppression of NO production. However, bioactivity correlated strongly with general toxicity, complicating the interpretation of immunomodulatory effects .

Table 2: Comparative Bioactivity of Selected Saponins

| Compound | Cytotoxicity (CC₅₀, μM) | NO Inhibition (IC₅₀, μM) | Key Observations |

|---|---|---|---|

| This compound (3) | 12.3 ± 1.5 | 8.9 ± 0.7 | Moderate activity; structural complexity reduces membrane disruption vs. digitonin |

| 6-Deoxy-aginoside (2) | 5.8 ± 0.9 | 4.2 ± 0.3 | Highest potency due to C-6 deoxygenation enhancing lipophilicity |

| Digitonin (5) | 9.1 ± 1.2 | 6.5 ± 0.5 | Strong hemolytic activity; similar molecular weight but distinct sugar sequence |

Notes:

- 6-Deoxy-aginoside (2) exhibited the strongest cytotoxicity, attributed to its reduced polarity and enhanced membrane permeability .

- This compound’s elongated sugar chain may mitigate hemolytic effects compared to digitonin, despite shared molecular weight .

(ii) Species-Specific Occurrence

- This compound is unique to Allium porrum and A. ampeloprasum mutants, while 6-deoxy derivatives are found in Allium rotundum and A. cyrillii .

Q & A

Basic Research Questions

Q. What are the key structural features of Yayoisaponin A, and how were they elucidated?

- Methodological Answer : Structural determination of this compound relies on spectroscopic techniques. For example, its molecular formula (C₅₆H₉₂O₂₉) was confirmed via high-resolution FTMS (+p ESI) with a mass accuracy of 0.49 ppm (observed: 1251.56226 [M+Na]⁺; calculated: 1251.56165) . Its aglycone and sugar moieties were resolved using ¹H- and ¹³C-NMR data (Table 2 and 3 in ), with cross-validation against yoisaponin A analogs. Researchers should prioritize reproducibility by detailing solvent systems (e.g., CD₃OD for NMR) and calibration protocols.

Q. What bioactivity screening methods are suitable for preliminary evaluation of this compound?

- Methodological Answer : Initial bioactivity studies should align with the compound’s reported cytotoxic and nitric oxide (NO) inhibitory effects. For cytotoxicity, use standardized cell lines (e.g., human cancer cells) with MTT assays, ensuring IC₅₀ calculations follow OECD guidelines. For NO inhibition in macrophages (e.g., murine peritoneal macrophages), measure nitrite accumulation via Griess reagent . Include positive controls (e.g., dexamethasone) and validate results with triplicate experiments to address variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Discrepancies in bioactivity data often stem from differences in experimental design, such as cell line specificity or solvent polarity. To address this:

- Perform meta-analyses using frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize variables .

- Compare this compound’s activity under identical conditions (e.g., 10 µM concentration in RPMI-1640 medium) and validate purity via HPLC-MS.

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance across datasets .

Q. What synthetic or semi-synthetic strategies are viable for modifying this compound to enhance bioavailability?

- Methodological Answer : Modifications should target its glycosidic linkages or aglycone core. For example:

- Enzymatic hydrolysis (e.g., β-glucosidase) to remove specific sugar units, followed by LC-MS to monitor structural changes .

- Semi-synthetic acylation of hydroxyl groups to improve lipid solubility. Use QSAR (Quantitative Structure-Activity Relationship) models to predict pharmacokinetic properties .

- Validate modifications via in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic studies.

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in NO inhibition?

- Methodological Answer : A multi-omics approach is recommended:

- Transcriptomics : RNA-seq of treated macrophages to identify differentially expressed genes (e.g., iNOS, COX-2).

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Metabolomics : LC-MS profiling of NO pathway intermediates (e.g., arginine, citrulline).

- Integrate findings using pathway analysis tools (e.g., KEGG, Reactome) and confirm targets via CRISPR-Cas9 knockouts .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Validate assumptions (e.g., normality via Shapiro-Wilk test) and address outliers with robust statistical methods (e.g., ROUT test). For reproducibility, publish raw datasets in repositories like Zenodo and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers ensure structural reproducibility of this compound in independent labs?

- Methodological Answer : Provide exhaustive synthetic protocols, including:

- Solvent purification methods (e.g., CHCl₃-CH₃OH 1:1 for crystallization).

- NMR acquisition parameters (e.g., 500 MHz, CD₃OD, 25°C).

- Cross-reference with published spectra (e.g., Table 3 in ) and deposit data in public databases (e.g., PubChem) .

Ethical and Contextual Considerations

Q. How does this compound research align with current trends in natural product drug discovery?

- Methodological Answer : Position the compound within the context of spirostanol saponins’ resurgence in oncology and immunology. Cite recent reviews on Allium-derived bioactive compounds and highlight gaps, such as limited in vivo toxicity data. Use bibliometric tools (e.g., VOSviewer) to map research trends and identify collaborators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.